molecular formula C10H10N2 B13272698 8-Methylisoquinolin-5-amine

8-Methylisoquinolin-5-amine

Cat. No.: B13272698
M. Wt: 158.20 g/mol
InChI Key: GXJLBHNXSRFLSW-UHFFFAOYSA-N
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Description

8-Methylisoquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of isoquinoline, which is a significant structure in medicinal chemistry due to its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and purity. Methods such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, are commonly used . Additionally, modern techniques may involve greener processes, such as catalyst-free reactions in water .

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Methylisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation to form quaternary ammonium cations under mild conditions is particularly noteworthy .

Biological Activity

8-Methylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has a specific molecular structure characterized by a methyl group at the 8-position and an amine group at the 5-position of the isoquinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in metabolic pathways, which may interfere with the growth of pathogens or cancer cells.
  • Metal Chelation : It exhibits chelating properties that allow it to bind metal ions, potentially disrupting metal-dependent biological processes.
  • Antimicrobial Activity : Its derivatives have shown broad-spectrum anti-infective properties, making them candidates for developing new antimicrobial agents .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Research Findings
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi.Derivatives show significant inhibition of growth in various pathogens .
AnticancerPotential to inhibit cancer cell proliferation.Studies indicate cytotoxic effects on cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatoryMay modulate inflammatory pathways.Some derivatives have shown promise in reducing inflammation markers.
NeuroprotectivePotential protective effects against neurodegenerative diseases like Alzheimer’s disease (AD).Hybrid compounds demonstrate multifunctional properties for AD treatment .

1. Antimicrobial Activity

A study evaluating various isoquinoline derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The compounds were found to disrupt cellular membranes, leading to cell death.

2. Anticancer Properties

Research involving the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent.

3. Neuroprotective Effects

In vitro studies have indicated that certain derivatives of this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. These compounds also exhibited metal chelation properties that may help mitigate neurodegeneration .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

8-methylisoquinolin-5-amine

InChI

InChI=1S/C10H10N2/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,11H2,1H3

InChI Key

GXJLBHNXSRFLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)N

Origin of Product

United States

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